3-(4-Chlorphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H16ClN5 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- CDK2 (Cyclin-abhängige Kinase 2) ist ein attraktives Ziel für die Krebsbehandlung. Verbindungen, die auf dem Pyrazolo[3,4-d]pyrimidin-Gerüst basieren, wurden als neuartige CDK2-Hemmer entwickelt . Diese Moleküle hemmen selektiv das Wachstum von Krebszellen und zeigen vielversprechende zytotoxische Aktivitäten gegen Brustkrebs (MCF-7), Darmkrebs (HCT-116) und Leberkrebs (HepG-2) Zelllinien. Bemerkenswert ist, dass die Verbindungen 14 und 15 die besten zytotoxischen Aktivitäten in allen drei Zelllinien zeigten.
- Pyrazolo[1,5-a]pyrimidine weisen strukturelle Ähnlichkeiten mit Purinen auf. Sie wurden als Antimetaboliten in Purin-biochemischen Reaktionen untersucht . Ihr Potenzial als Antitrypanosomenmittel macht sie für die Forschung im Bereich der Infektionskrankheiten relevant.
- Thiazolopyrimidin-Derivate, einschließlich derer, die mit unserer Verbindung verwandt sind, wurden gegen humane Krebszelllinien untersucht. Verbindung 16 zeigte eine exzellente Antikrebsaktivität und induzierte Apoptose durch Hemmung von CDK-Enzymen .
- Forscher haben heterocyclische Derivate synthetisiert, die die Pyrazolo[3,4-d]pyrimidin-Verknüpfung enthalten, und sie auf ihre in-vitro-Antikrebsaktivität getestet. Diese Verbindungen wurden gegen verschiedene Krebszelllinien evaluiert .
Krebstherapie und CDK2-Hemmung
Antimetaboliten und Purinanaloga
Apoptose-Induktion und Thiazolopyrimidin-Derivate
In-vitro-Antikrebs-Screening
Zusammenfassend lässt sich sagen, dass dieses Pyrazolo[1,5-a]pyrimidin-Derivat vielversprechend in der Krebstherapie, der Antimetabolitenforschung und der Apoptose-Induktion ist. Sein einzigartiges Gerüst und seine biologischen Aktivitäten machen es zu einem faszinierenden Thema für weitere Erforschung. 🌟
Wirkmechanismus
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to alterations in cell cycle progression .
Pharmacokinetics
The compound’s interaction with cdk2 suggests that it may have good bioavailability and could be effectively distributed within the body .
Result of Action
The result of the action of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is the significant inhibition of cell proliferation . This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Biochemische Analyse
Biochemical Properties
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, it has been reported to interact with cyclin-dependent kinase 2 in humans
Cellular Effects
Related compounds have been reported to exhibit anticancer activity against various cell lines . They are also known to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with cyclin-dependent kinase 2 , which suggests that it may exert its effects through modulation of cell cycle regulation.
Biologische Aktivität
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, kinase inhibitor, and antimicrobial compound.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl and a pyridin-3-ylmethyl substituent. Its molecular formula is C18H19ClN4, with a molecular weight of 344.83 g/mol. The presence of the chlorophenyl group is significant for enhancing biological activity due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating inhibitory effects on cell proliferation.
Case Study: EGFR Inhibition
A related study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against the NCI 60 cancer cell lines. Notably, derivatives exhibited significant anti-proliferative activity attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers . The compound's structural analogs were found to possess IC50 values ranging from 0.87 to 12.91 µM against breast cancer cells (MCF-7 and MDA-MB-231) .
Kinase Inhibition
Kinase inhibition is another critical aspect of the biological activity of this compound. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit specific kinases involved in cancer progression.
Table 1: Kinase Inhibition Profile
Compound | Kinase Target | IC50 (µM) | Reference |
---|---|---|---|
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | AKT2/PKBβ | 12 | |
Derivative A | EGFR | 10 | |
Derivative B | CDK2 | 8 |
The above table summarizes selected kinase targets and their corresponding IC50 values for related compounds. The ability of these compounds to selectively inhibit kinases like AKT2 indicates their potential in targeted cancer therapies.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored. Compounds with similar structures have shown promising results against various pathogens.
Case Study: Antitubercular Activity
In a study evaluating the antitubercular activity of pyrazole derivatives, certain compounds demonstrated significant inhibition against Mycobacterium tuberculosis H37Rv with IC50 values ranging from 1.35 to 2.18 µM . This suggests that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can lead to effective antitubercular agents.
The biological activity of pyrazolo[1,5-a]pyrimidines is often linked to their interaction with key enzymes and receptors involved in cellular signaling pathways. The inhibition of EGFR and various kinases disrupts downstream signaling cascades that promote cell proliferation and survival.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCKKSMJQPAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.